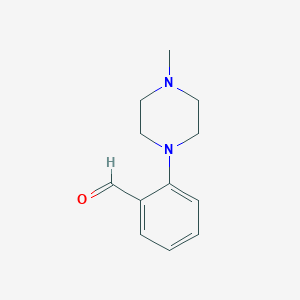

2-(4-Methylpiperazin-1-yl)benzaldehyde

描述

2-(4-Methylpiperazin-1-yl)benzaldehyde (CAS: 85803-62-9) is an aromatic aldehyde derivative featuring a 4-methylpiperazine substituent at the ortho position of the benzaldehyde ring. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol . This compound is frequently utilized as a key intermediate in medicinal chemistry, particularly in synthesizing heterocyclic derivatives for biological activity studies. Its aldehyde group enables condensation reactions with amines or hydrazines, facilitating the creation of Schiff bases and thiazole derivatives .

属性

IUPAC Name |

2-(4-methylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-5-3-2-4-11(12)10-15/h2-5,10H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRYZPWIWYYROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383786 | |

| Record name | 2-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85803-62-9 | |

| Record name | 2-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85803-62-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Oxidation of 2-(4-Methylpiperazin-1-yl)toluene

This method involves the selective oxidation of a methyl group attached to a benzene ring substituted with a 4-methylpiperazine group.

- Reagents: 2-(4-Methylpiperazin-1-yl)toluene, manganese(IV) oxide, diethyl ether.

- Conditions: The reaction is carried out at room temperature (20°C) for 12 hours.

- Steps:

- Dissolve 2-(4-Methylpiperazin-1-yl)toluene in diethyl ether.

- Add manganese(IV) oxide as the oxidizing agent.

- Stir the mixture at room temperature for the specified duration.

- Filter the reaction mixture to remove manganese dioxide residue.

- Evaporate the solvent under reduced pressure to obtain the crude product.

- Purify the product using recrystallization or column chromatography.

Yield: Approximately 302 mg of pure product from a small-scale reaction.

One-Pot Synthesis via Condensation Reaction

This method utilizes a one-pot reaction involving aromatic aldehydes and secondary amines like N-methylpiperazine.

- Reagents: Benzaldehyde derivatives, N-methylpiperazine, ethanol (solvent).

- Catalyst: Fluorite (used in some variations).

- Conditions: Room temperature stirring for 10–15 minutes.

- Steps:

- Mix equimolar amounts of benzaldehyde and N-methylpiperazine in ethanol.

- Stir the reaction mixture magnetically at room temperature.

- Monitor reaction progress using thin-layer chromatography (TLC).

- Once complete, pour the reaction mixture into crushed ice to precipitate the product.

- Filter and purify the crude product by recrystallization from hot ethanol.

Yield: Typically ranges from 78% to over 80%, depending on specific aldehyde derivatives used.

Condensation with Thiosemicarbazide

This method involves reacting an aldehyde group with thiosemicarbazide to form hydrazine derivatives.

- Reagents: 2-(4-Methylpiperazin-1-yl)benzaldehyde, thiosemicarbazide, ethanol.

- Conditions: Reflux for 3 hours.

- Steps:

- Combine equimolar amounts of the aldehyde and thiosemicarbazide in ethanol.

- Reflux the mixture for three hours to ensure complete reaction.

- Cool the solution to room temperature and filter out precipitated solids.

- Recrystallize the product from ethanol to enhance purity.

Note: This method is more commonly used for derivative synthesis rather than direct preparation of the aldehyde itself.

Comparison of Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Oxidation | Manganese(IV) oxide, diethyl ether | Room temp, ~12 hours | Moderate | Requires careful handling of oxidizing agents. |

| One-Pot Synthesis via Condensation | Benzaldehyde, N-methylpiperazine | Room temp, ~15 mins | High (>78%) | Simple and efficient; uses readily available reagents. |

| Condensation with Thiosemicarbazide | Thiosemicarbazide, ethanol | Reflux, ~3 hours | High (for derivatives) | Used mainly for derivative synthesis rather than direct preparation. |

Analytical Techniques

To confirm the structure and purity of synthesized compounds:

- Nuclear Magnetic Resonance (NMR): For structural elucidation.

- Mass Spectrometry (MS): To confirm molecular weight.

- Thin-Layer Chromatography (TLC): For monitoring reaction progress.

- High Performance Liquid Chromatography (HPLC): To assess purity.

化学反应分析

Types of Reactions

2-(4-Methylpiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: 2-(4-Methylpiperazin-1-yl)benzoic acid.

Reduction: 2-(4-Methylpiperazin-1-yl)benzyl alcohol.

Substitution: Various substituted piperazine derivatives.

科学研究应用

Synthesis and Derivatives

The synthesis of 2-(4-Methylpiperazin-1-yl)benzaldehyde often involves the condensation of piperazine derivatives with benzaldehyde. This compound serves as a precursor for various derivatives that exhibit enhanced biological activities.

Synthesis Example

A common synthetic route involves the reaction of 4-methylpiperazine with benzaldehyde under acidic conditions, yielding the desired aldehyde along with potential side products that can be further purified.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In one clinical study, this compound was evaluated in combination with standard antibiotics against resistant bacterial strains. The results indicated a significant reduction in the Minimum Inhibitory Concentration (MIC), suggesting its potential as an adjuvant therapy in treating bacterial infections .

Antioxidant Properties

Another area of research focuses on the antioxidant capabilities of this compound. In cellular models exposed to oxidative stress, treatment with this compound resulted in reduced cell death and improved viability compared to untreated controls. This indicates its potential protective role against oxidative damage .

Case Studies

Pharmaceutical Development

The compound has been investigated for its potential use in drug development, particularly for central nervous system disorders due to its piperazine moiety, which is known for enhancing bioavailability and pharmacological activity.

作用机制

The mechanism of action of 2-(4-Methylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses .

相似化合物的比较

Positional Isomers: Para vs. Ortho Substitution

- Synthesis: Prepared via nucleophilic aromatic substitution of 4-fluorobenzaldehyde with 1-methylpiperazine in DMF, yielding 77% product (oily consistency) . Spectroscopy:

- ¹H-NMR : δ = 9.71 ppm (aldehyde proton), aromatic protons at δ = 7.03–7.70 ppm.

- ¹³C-NMR: Aldehyde carbon at δ = 190.67 ppm . Applications: Used to synthesize thiazolylhydrazine derivatives targeting monoamine oxidase-A (MAO-A) inhibition .

- 2-(4-Methylpiperazin-1-yl)benzaldehyde: Synthesis: Limited explicit data in the provided evidence, but analogous methods involving bromomethyl precursors and nucleophilic substitution are inferred . Physical Properties: Higher melting point derivatives (e.g., >260°C for benzofuran-3-one derivatives) suggest enhanced stability compared to the para isomer .

Functional Group Variants

3-(4-Methylpiperazin-1-yl)benzoic Acid (CAS: 215309-01-6):

- [4-((4-Methylpiperazin-1-yl)methyl)phenyl]methanol (CAS: 622381-65-1): Features a hydroxymethyl group instead of an aldehyde. Melting Point: 96–98°C . Reactivity: The alcohol group enables esterification or oxidation back to the aldehyde.

Comparison Table of Key Compounds

Thiazolylhydrazine Derivatives

- 2-[4-(4-Methylpiperazin-1-yl)benzylidene]hydrazinecarbothioamide :

Benzofuran-3-one Derivatives

Fluorescent Probes

- 1-Methyl-2,4-bis((E)-4-(4-methylpiperazin-1-yl)styryl)pyridinium iodide :

- Derived from 4-(4-methylpiperazin-1-yl)benzaldehyde, used in G-quadruplex DNA detection (47% yield) .

生物活性

2-(4-Methylpiperazin-1-yl)benzaldehyde, with the chemical formula CHNO, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzaldehyde moiety substituted with a 4-methylpiperazine group. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have evaluated its effectiveness against various bacterial and fungal strains. The following table summarizes the antimicrobial activity findings:

| Microorganism | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 500 | |

| Escherichia coli | 400 | |

| Candida albicans | 300 | |

| Pseudomonas aeruginosa | 600 |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound has varying degrees of efficacy against different pathogens, suggesting its potential as an antimicrobial agent.

The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the piperazine moiety may play a crucial role in binding to microbial targets, disrupting their metabolic processes. This aligns with findings from related compounds that have shown similar interactions.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Screening : A study assessed the antimicrobial activity of various derivatives of benzaldehyde, including this compound. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum activity .

- Therapeutic Potential : Another investigation focused on the compound's potential as an anticancer agent. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, suggesting a dual role as both an antimicrobial and an anticancer agent .

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other antimicrobial agents. The results showed enhanced efficacy against resistant strains when used in combination therapies .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-methylpiperazin-1-yl)benzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, in a reflux setup, 4-fluorobenzaldehyde reacts with 4-methylpiperazine in dimethylformamide (DMF) using potassium carbonate as a base . Reaction duration (e.g., 36 hours) and solvent polarity significantly impact yield. Ice-water quenching is used to isolate the product .

- Key Factors : Solvent choice (polar aprotic solvents like DMF enhance reactivity), base strength (K₂CO₃ vs. stronger bases), and temperature (reflux vs. room temperature) are critical. Evidence suggests that optimizing these parameters can increase yields from ~70% to >85% .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 9.8–10.2 ppm for aldehyde) and piperazine methyl groups (δ 2.2–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 205.133) .

- X-ray Diffraction : For crystalline derivatives, single-crystal XRD with SHELXL refines bond angles and distances (e.g., C-N bond lengths ~1.45 Å) .

Q. What safety precautions are necessary when handling this compound?

- Guidelines : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in dry, ventilated areas away from oxidizers. Safety data sheets (SDS) for analogous compounds highlight risks of respiratory irritation and recommend emergency rinsing for exposure .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

- Applications : It serves as a precursor for bioactive molecules, such as kinase inhibitors or antipsychotics. For example, coupling with hydrazides or amines generates Schiff bases with potential pharmacological activity .

Advanced Research Questions

Q. How can contradictory synthesis yields from different laboratories be systematically resolved?

- Experimental Design : Perform a Design of Experiments (DoE) to isolate variables (solvent, base, temperature). For instance, shows that substituting DMF with acetonitrile reduces polarity, lowering yields by ~15%. Statistical tools (ANOVA) can identify dominant factors .

- Case Study : A 2020 study resolved discrepancies in piperazine-derived aldehyde yields by standardizing reaction times and moisture control .

Q. What advanced crystallographic methods are used to analyze conformational flexibility in derivatives?

- Techniques : SHELXL refines high-resolution crystal structures, revealing torsional angles (e.g., 105.5°–179.97° in related piperazine derivatives) . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals forces) to explain packing motifs .

- Example : A 2012 study of a fluorobenzoyl-piperazine derivative used SHELXE to resolve twinning, achieving an R factor of 0.039 .

Q. How can computational chemistry aid in interpreting ambiguous spectroscopic data for this compound?

- Methods :

- DFT Calculations : Predict NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set) to assign peaks in crowded spectra .

- Molecular Dynamics : Simulate solvent effects on aldehyde reactivity, correlating with experimental HPLC retention times .

Q. What strategies optimize the design of this compound derivatives for biological activity screening?

- Approach :

- Bioisosteric Replacement : Substitute the aldehyde with a carboxylate or amide to enhance solubility while retaining target affinity .

- Structure-Activity Relationship (SAR) : Modify the piperazine methyl group to ethyl or acetyl to probe steric effects on receptor binding .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。